

Synthesis and chemical properties of Adenosine amine congener

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Compound of Interest

Compound Name: Adenosine amine congener

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An In-depth Technical Guide to **Adenosine Amine Congener** (ADAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine Amine Congener (ADAC), with the chemical name N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine, is a potent and highly selective agonist for the A₁ adenosine receptor.[1][2] As a G protein-coupled receptor (GPCR) ligand, ADAC has demonstrated significant neuroprotective and otoprotective effects in preclinical models, making it a valuable tool for research and a potential candidate for therapeutic development.[3][4] Its mechanism of action is primarily linked to the activation of presynaptic A₁ receptors, which inhibits the release of excitatory neurotransmitters.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to ADAC, intended to equip researchers with the technical information required for its study and application.

Chemical and Physical Properties

ADAC is a white, solid, water-soluble compound.[2] Its stability in plasma is high, with a short half-life of approximately 5 minutes after intravenous injection in rats, suggesting rapid tissue distribution. Due to its photosensitive nature, it should be protected from light during storage.[5]

Quantitative Data

The following table summarizes the key quantitative properties of **Adenosine Amine Congener** and its parent molecule, Adenosine.

Property	Adenosine Amine Congener (ADAC)	Adenosine (Parent Compound)	Reference(s)
IUPAC Name	N-[4-[2-[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine	(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol	[6][7]
Synonyms	ADAC	Ado, Adenocard, Adenosin	[6][8]
CAS Number	96760-69-9	58-61-7	[1][5][8]
Molecular Formula	C ₂₈ H ₃₂ N ₈ O ₆	C ₁₀ H ₁₃ N ₅ O ₄	[1][8][9]
Molecular Weight	576.6 g/mol	267.24 g/mol	[1][7][9]
Appearance	White Solid	White Crystalline Powder	[5][8]
Melting Point	Data not available	234-236 °C	[7][8]
Solubility	Soluble in DMSO; Soluble in 0.1 M acetic acid (12 mM)	Soluble in hot water, DMSO; Practically insoluble in ethanol	[1][5][8]
Storage Conditions	-20°C, Protect from light	2-8°C	[1][5][8]
Receptor Binding Affinity (K _i , rat)	A ₁ : 0.85 nM A _{2a} : 210 nM A ₃ : 281 nM	Data not applicable	[1]

Synthesis of Adenosine Amine Congener (ADAC)

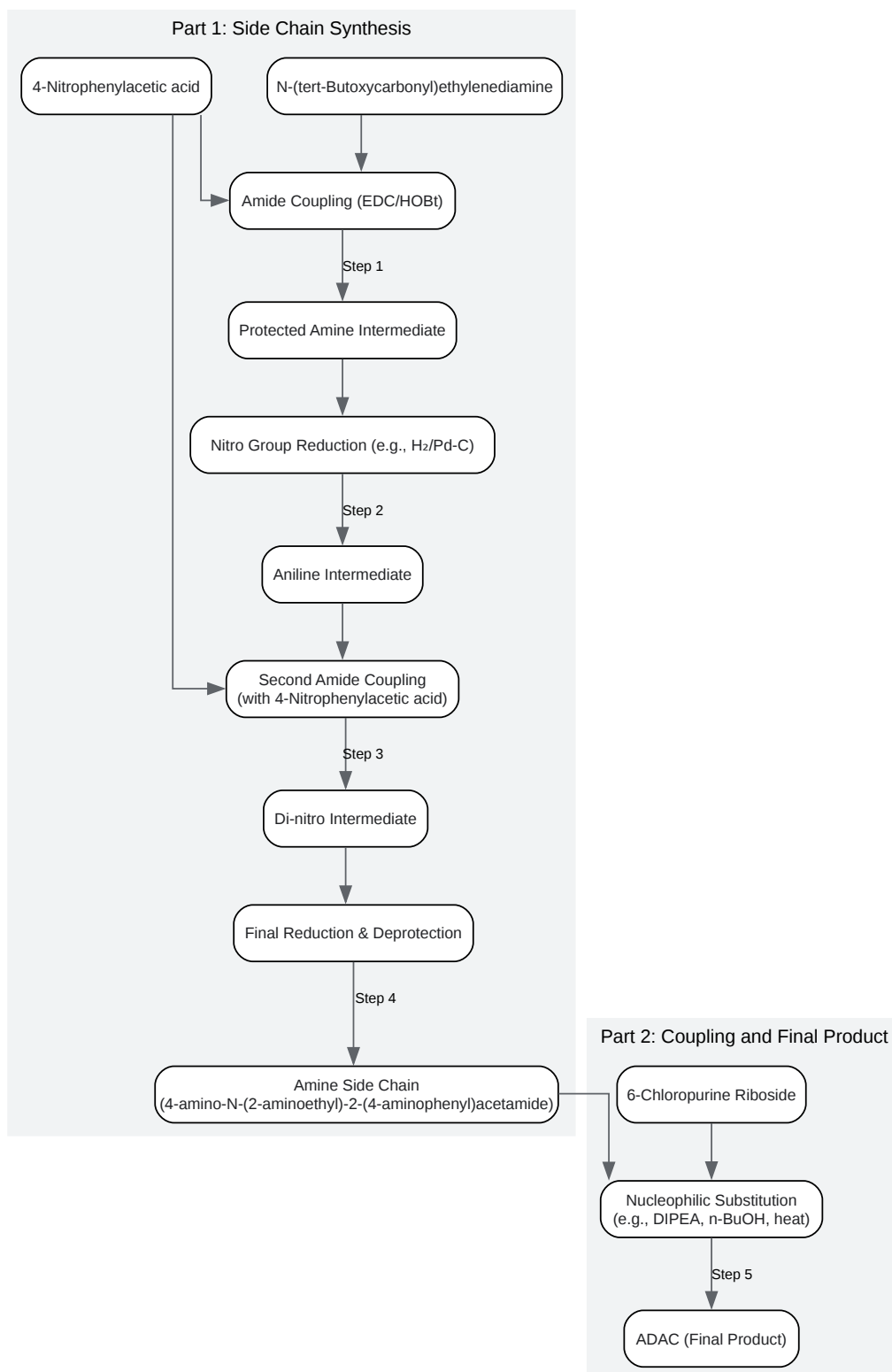
A specific, detailed synthesis protocol for ADAC is not readily available in a single publication. However, its synthesis can be achieved by applying well-established methods for the preparation of N⁶-substituted adenosine derivatives. The most common and effective strategy

involves the nucleophilic displacement of the chlorine atom from 6-chloropurine riboside with a pre-synthesized amine corresponding to the desired N⁶-substituent.^[10]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-part process: 1) synthesis of the complex amine side chain, and 2) coupling of the side chain to the 6-chloropurine riboside core.

Proposed Synthetic Workflow for ADAC

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Caption: Proposed multi-step synthesis of ADAC.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the N⁶-Side Chain Amine This multi-step process would involve standard peptide coupling and reduction reactions.

- **Amide Coupling:** React 4-nitrophenylacetic acid with N-(tert-butoxycarbonyl)ethylenediamine using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent (e.g., DMF) to form the first amide bond.
- **Nitro Reduction:** Reduce the nitro group of the resulting intermediate to an aniline using a standard method, such as catalytic hydrogenation (H₂ gas over Palladium on carbon).
- **Second Amide Coupling:** Couple the newly formed aniline with a second molecule of 4-nitrophenylacetic acid under similar conditions as Step 1.
- **Final Reduction and Deprotection:** Reduce the second nitro group. Subsequently, deprotect the Boc-protected amine using an acid like trifluoroacetic acid (TFA) to yield the final, complex diamine side chain. Purify the product via column chromatography.

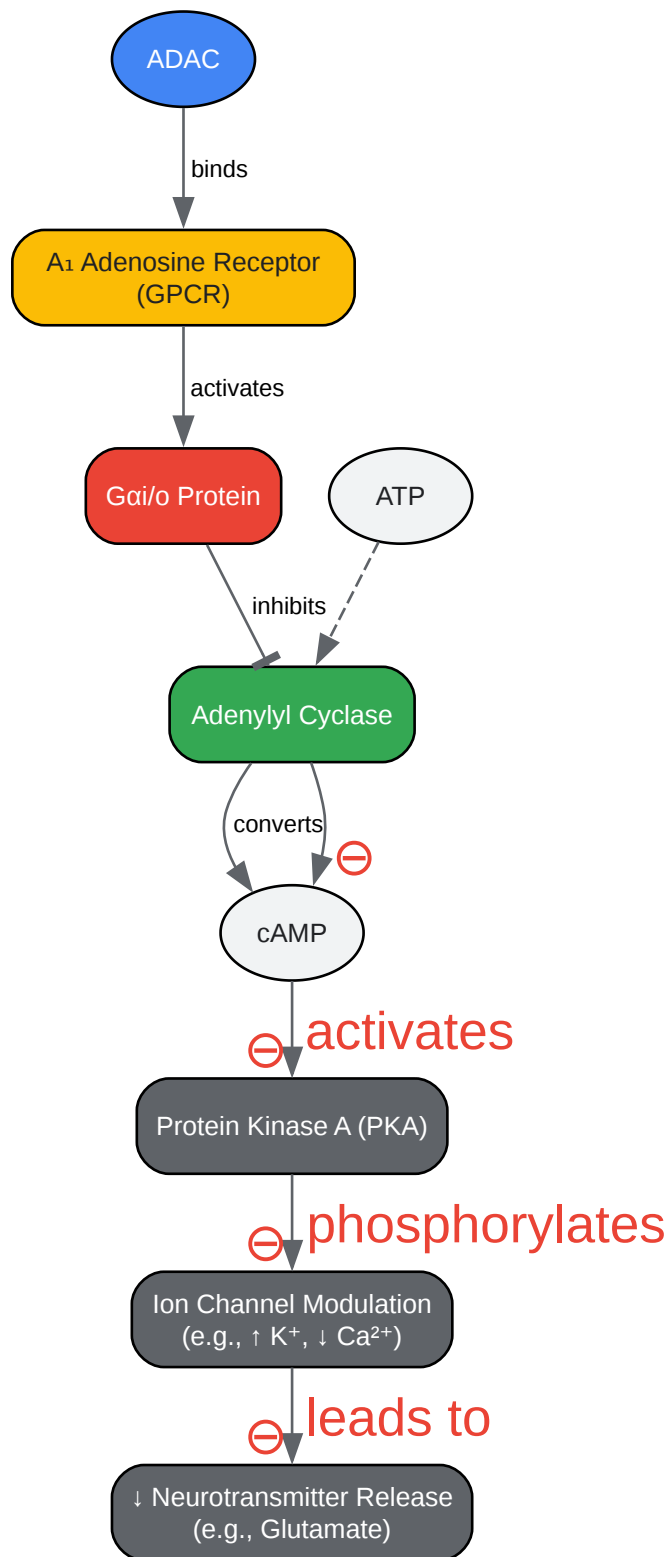
Step 2: Coupling to 6-Chloropurine Riboside

- **Reaction Setup:** Dissolve 6-chloropurine riboside (1 equivalent) and the synthesized amine side chain (approx. 1.2 equivalents) in a high-boiling point solvent such as n-butanol or 2-ethoxyethanol.
- **Base Addition:** Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, ~3 equivalents), to scavenge the HCl produced during the reaction.
- **Heating:** Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup and Purification:** Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product. Purification is typically achieved by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure **Adenosine Amine Congener (ADAC)**.

Mechanism of Action & Signaling Pathway

ADAC exerts its effects by selectively binding to and activating the A₁ adenosine receptor, a member of the G protein-coupled receptor family.[1] The A₁ receptor is canonically coupled to inhibitory G proteins (Gai/o).[11]

Upon agonist binding, the Gai/o subunit dissociates and inhibits the enzyme adenylyl cyclase.[12] This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels.[11][13] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Downstream effects include the modulation of ion channel activity (e.g., activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels), leading to hyperpolarization and reduced neuronal excitability.[4] This cascade ultimately results in the inhibition of neurotransmitter release, which is the basis for ADAC's neuroprotective effects.[3][4]

ADAC A₁ Receptor Signaling Pathway[Click to download full resolution via product page](#)

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